molecular formula C12H7BrO4 B1338731 4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) CAS No. 88051-30-3

4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)

Katalognummer: B1338731
CAS-Nummer: 88051-30-3
Molekulargewicht: 295.08 g/mol
InChI-Schlüssel: DSFYFWDZJHOTNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) is a chemical compound with the molecular formula C12H7BrO4 and a molecular weight of 295.09 g/mol . This compound is characterized by its unique structure, which includes a bromine atom attached to a naphthalene ring system fused with two dioxine rings. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Wissenschaftliche Forschungsanwendungen

4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

The synthesis of 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) typically involves the bromination of naphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) under controlled conditions. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxine rings play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) can be compared with other similar compounds, such as:

    Naphtho[1,8-de4,5-d’e’]bis([1,3]dioxine): The parent compound without the bromine atom. It has different reactivity and properties compared to the brominated derivative.

    4-Chloronaphtho[1,8-de4,5-d’e’]bis([1,3]dioxine): A similar compound with a chlorine atom instead of bromine. It may exhibit different chemical and biological activities due to the difference in halogen atoms.

    4-Fluoronaphtho[1,8-de4,5-d’e’]bis([1,3]dioxine): Another halogenated derivative with a fluorine atom.

Eigenschaften

IUPAC Name

2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO4/c13-6-3-9-10-7(14-4-16-9)1-2-8-11(10)12(6)17-5-15-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFYFWDZJHOTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C3C(=CC(=C4C3=C(C=C2)OCO4)Br)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516357
Record name 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88051-30-3
Record name 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.